N-[2-(trifluoromethoxy)phenyl]benzamide
Overview
Description
N-[2-(trifluoromethoxy)phenyl]benzamide is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzamide moiety
Mechanism of Action
Target of Action
N-[2-(trifluoromethoxy)phenyl]benzamide is structurally related to riluzole , a neuroprotective drug currently approved for the treatment of amyotrophic lateral sclerosis . The primary targets of this compound are likely to be similar to those of riluzole, which include voltage-dependent sodium channels , GABA receptors, and NMDA receptors .
Mode of Action
The compound interacts with its targets by antagonizing voltage-dependent sodium channel currents . This means it inhibits the flow of sodium ions through the channels, which can affect the electrical activity of neurons. It also possesses low binding affinity for GABA and NMDA receptors , suggesting it may have a modulatory effect on these neurotransmitter systems.
Pharmacokinetics
For instance, riluzole is well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve changes in neuronal excitability due to its effects on sodium channels and neurotransmitter receptors. These changes could potentially have neuroprotective effects, similar to those observed with riluzole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethoxy)phenyl]benzamide typically involves the reaction of 2-(trifluoromethoxy)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-(trifluoromethoxy)aniline in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzoyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzamide moiety or the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄)
Properties
IUPAC Name |
N-[2-(trifluoromethoxy)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)20-12-9-5-4-8-11(12)18-13(19)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWWCBDPEWARGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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